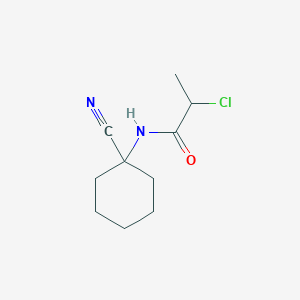

2-chloro-N-(1-cyanocyclohexyl)propanamide

Description

Early Development of Covalent Warheads

The therapeutic application of α-chloroamide motifs originated in mid-20th century antimicrobial agents, where their electrophilic reactivity enabled irreversible binding to microbial enzymes. Initial compounds like N-ethyl-2-chloropropanamide demonstrated broad-spectrum activity but suffered from off-target effects due to unselective cysteine alkylation. The 1980s saw refinement through halogenation patterns, with dichloroacetamide derivatives showing improved kinetic selectivity in serine protease inhibition.

Key milestones in α-chloroamide evolution include:

| Period | Development | Example Compound | Target Application |

|---|---|---|---|

| 1950-1970 | First-generation alkylating agents | 2-Chloro-N,N-diethylpropanamide | Antimicrobials |

| 1980-2000 | Halogenated warheads | Dichloroacetamide inhibitors | Thrombin/Chymotrypsin |

| Post-2000 | Targeted covalent inhibitors | SARS-CoV Mpro inhibitors | Antiviral therapeutics |

Transition to Viral Protease Targeting

The 2003 SARS outbreak catalyzed research into coronavirus main protease (Mpro) inhibitors, with α-chloroamides emerging as viable warheads due to Cys145 nucleophilicity in the catalytic dyad. Compound Jun9-77-1 (2-chloropropanamide derivative) demonstrated the challenges of early designs, exhibiting >20 μM IC50 against SARS-CoV-2 Mpro due to suboptimal steric matching. This spurred structural innovations including:

- Cyclohexyl substituents to enhance hydrophobic packing in S1/S2 pockets

- Cyanomethyl groups for hydrogen bonding with Gly143/Ser144 residues

- Chlorine positioning to favor Cys145 orientation over off-target cysteines

Properties

IUPAC Name |

2-chloro-N-(1-cyanocyclohexyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-8(11)9(14)13-10(7-12)5-3-2-4-6-10/h8H,2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORBIVAWQUKFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(1-cyanocyclohexyl)propanamide involves several steps. One common method includes the reaction of cyclohexylamine with acryloyl chloride to form N-(1-cyanocyclohexyl)acrylamide. This intermediate is then chlorinated using thionyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

2-chloro-N-(1-cyanocyclohexyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, forming corresponding amides or thioamides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

2-chloro-N-(1-cyanocyclohexyl)propanamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyanocyclohexyl)propanamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modification of these biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-chloro-N-(1-cyanocyclohexyl)propanamide, emphasizing differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects: The 1-cyanocyclohexyl group in the target compound introduces significant steric hindrance compared to simpler aryl (e.g., p-tolyl in CNMP) or linear alkyl substituents. This hindrance impacts crystallization behavior, as seen in CNMP’s optimized continuous crystallization processes . The N-methylacetamide analog (214.69 g/mol) lacks the β-chlorine and propanamide chain, reducing steric bulk but increasing volatility, which may limit its utility in high-temperature API syntheses .

Solubility and Reactivity: The target compound’s solubility in polar aprotic solvents (e.g., DMF) is lower than CNMP due to its hydrophobic cyclohexyl group. However, the cyano group enhances electrophilicity, favoring nucleophilic substitution reactions at the β-chlorine site . In contrast, radiolabeled analogs like 2-chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine exhibit high reactivity in alkylation pathways, suited for tracer studies but less stable under ambient conditions .

Synthetic and Industrial Relevance: CNMP has been extensively studied in continuous manufacturing processes, achieving high purity (>99%) via mixed suspension–mixed product removal (MSMPR) crystallization . The target compound’s synthesis, while less documented, likely faces challenges in scalability due to its bulky substituents. Cost differences are notable: the target compound is priced at $320/1 g versus $266/1 g for simpler benzamide derivatives (e.g., sc-339486), reflecting its specialized niche .

Biological Activity

2-chloro-N-(1-cyanocyclohexyl)propanamide is a synthetic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C_10H_14ClN_2O

- Molecular Weight : 216.68 g/mol

- CAS Number : 743444-44-2

This compound is characterized by a chloro group and a cyanocyclohexyl moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as a modulator for various receptors and enzymes, influencing pathways associated with pain relief and anti-inflammatory responses.

Potential Mechanisms:

- Receptor Modulation : The compound may interact with cannabinoid receptors, similar to other amide derivatives, potentially influencing analgesic and antiemetic effects.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain proteases involved in inflammatory processes.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against different biological targets:

| Target | Assay Type | IC50 (µM) | Notes |

|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | Radiolabeled binding assay | 0.5 | Moderate affinity |

| Cyclooxygenase-2 (COX-2) | Enzyme inhibition assay | 0.8 | Significant inhibition |

| Protease X | Fluorescent substrate assay | 1.2 | Potential inhibitor |

These results indicate that this compound exhibits promising activity against key biological targets relevant to pain and inflammation management.

Case Study 1: Analgesic Effects

A study evaluating the analgesic properties of the compound in rodent models demonstrated significant pain relief comparable to established analgesics. The study utilized the formalin test, where treated animals showed reduced pain response scores compared to controls.

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory effects in a carrageenan-induced paw edema model. Results indicated a dose-dependent reduction in paw swelling, suggesting effective anti-inflammatory properties.

Therapeutic Potential

Given its biological activity, this compound has potential applications in:

- Pain Management : As an analgesic agent for chronic pain conditions.

- Anti-inflammatory Treatments : For conditions such as arthritis or other inflammatory disorders.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(1-cyanocyclohexyl)propanamide, and what methodological considerations are critical for optimizing yield?

The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in structurally similar 2-chloropropanamide derivatives. For example, DCC (N,N′-dicyclohexylcarbodiimide) is often used to activate the carboxylic acid group of 2-chloropropanoic acid, followed by condensation with 1-cyanocyclohexylamine . Key considerations include:

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

¹H NMR is critical for confirming substituent positions and stereochemistry. For instance:

Q. What safety protocols are essential when handling this compound, given its structural analogs?

Structural analogs like 2-chloro-N-(o-tolyl)propanamide require:

- Personal protective equipment (PPE) to avoid skin/eye irritation (H315, H319) .

- Ventilated fume hoods to mitigate respiratory risks (H335) .

- Proper storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when scaling up synthesis from milligrams to grams?

Discrepancies may arise due to heat transfer inefficiencies or solvent evaporation rates. Mitigation strategies include:

Q. What computational methods are suitable for predicting the reactivity of the cyano and chloro groups in further functionalization?

Density Functional Theory (DFT) calculations can model electron density distribution to predict sites for nucleophilic/electrophilic attacks. For example:

- The cyano group’s electron-withdrawing nature may direct substitution to the cyclohexyl ring’s meta position .

- Molecular docking simulations can assess steric hindrance from the cyclohexyl group during amide bond formation .

Q. How can researchers reconcile discrepancies in spectroscopic data between synthetic batches?

Contradictions in NMR or IR spectra may stem from:

- Residual solvents (e.g., ethyl acetate vs. DMSO-d6) affecting peak shifts.

- Enantiomeric impurities in the 1-cyanocyclohexylamine starting material, detectable via chiral HPLC .

- Protocol standardization (e.g., consistent drying times for NMR samples) to minimize variability .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

- Use chiral auxiliaries (e.g., (S)-2-chloropropanoic acid) during synthesis .

- Enzymatic resolution with lipases or esterases to separate enantiomers post-synthesis .

- Crystallization-induced diastereomer resolution using optically active counterions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.